REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[N:10]=[N:11][C:12]([NH:15][NH2:16])=[CH:13][CH:14]=2)[CH:5]=[CH:6][CH:7]=1.[C:17](OCC)(=O)[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[CH:14]=[CH:13][C:12]3[N:11]([C:17]([CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])=[N:16][N:15]=3)[N:10]=2)[CH:5]=[CH:6][CH:7]=1
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Name
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N-(3-chlorophenyl)-6-hydrazinylpyridazin-3-amine
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Quantity
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1 g
|
Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1)NC=1N=NC(=CC1)NN
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated to dryness
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Type
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FILTRATION
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Details
|
filtered
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Reaction Time |
30 min |
Name
|
|
Type
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product
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Smiles
|
ClC=1C=C(C=CC1)NC=1C=CC=2N(N1)C(=NN2)CC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |